molecular formula C20H26ClNO2S B14755838 Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Cat. No.: B14755838
M. Wt: 379.9 g/mol
InChI Key: WBJBVAKCQFTCER-UHFFFAOYSA-N
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Description

(2Z)-Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, is a structurally complex thiazole-derived ketone. Its core features include:

  • A 5-chloro-2-methoxyphenyl ring at position 1, which may influence electronic properties and binding interactions.
  • A Z-configuration at the exocyclic double bond, critical for spatial arrangement and bioactivity.

Properties

Molecular Formula

C20H26ClNO2S

Molecular Weight

379.9 g/mol

IUPAC Name

2-(3-butyl-5-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C20H26ClNO2S/c1-6-7-10-22-13-18(20(2,3)4)25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3

InChI Key

WBJBVAKCQFTCER-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(SC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- typically involves multiple steps:

    Formation of the Thiazolylidene Ring: The thiazolylidene ring can be synthesized through the reaction of a butyl-substituted thioamide with an appropriate haloketone under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a chloro-substituted methoxybenzene reacts with the thiazolylidene intermediate.

    Final Coupling: The final step involves coupling the thiazolylidene intermediate with the methoxyphenyl group under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolylidene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolylidene ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Halogen Impact : The 5-chloro group aligns with analogs in , where chlorine atoms enhance intermolecular interactions (e.g., halogen bonding).

Synthetic Flexibility : Unlike the target compound, analogs in utilize amine-mediated condensations, enabling rapid diversification of the thiazole core.

Research Findings and Limitations

  • Antimicrobial Potential: Thiazolylidene derivatives in exhibit activity against S. aureus (MIC: 2–8 µg/mL), suggesting the target compound’s tert-butyl and chloro groups might enhance membrane penetration.
  • Metabolic Stability : The tert-butyl group may reduce oxidative metabolism compared to analogs with electron-donating groups (e.g., methoxy in ).
  • Synthesis Challenges : The Z-configuration requires precise control during condensation, as seen in , where reaction time and catalysts (e.g., K2CO3) dictate stereochemistry.

Biological Activity

Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial and antiparasitic activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives characterized by a complex structure that contributes to its biological efficacy. The thiazole ring is known for its role in various biological activities, including antimicrobial and anticancer properties.

Chemical Formula: C19_{19}H24_{24}ClN1_{1}O2_{2}S1_{1}

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to Ethanone have been evaluated for their effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismZone of Inhibition (mm)Concentration (mg/mL)
EthanoneE. coli151
S. aureus181
C. albicans121

These results indicate that Ethanone possesses a notable spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiparasitic Activity

Ethanone has also shown potential in the treatment of parasitic infections such as leishmaniasis. In vitro studies indicate that it can inhibit the growth of Leishmania species by affecting their metabolic pathways.

Case Study: Inhibition of Leishmania infantum

In enzymatic assays, Ethanone demonstrated potent inhibition of trypanothione reductase (TryR), an enzyme critical for the survival of Leishmania parasites. The effective concentration required for significant inhibition was found to be in the low micromolar range, suggesting high potency.

The biological activity of Ethanone is primarily attributed to its ability to interact with specific enzymatic pathways within microbial and parasitic cells. The compound's thiazole moiety is believed to play a crucial role in these interactions:

  • Trypanothione Reductase Inhibition: By inhibiting this enzyme, Ethanone disrupts the redox balance within the parasite, leading to increased oxidative stress and ultimately cell death.
  • Cell Membrane Permeability: The structural characteristics of Ethanone enhance its ability to penetrate cell membranes, allowing it to exert its effects more effectively.

Pharmacokinetics and Drug-Like Properties

The drug-like properties of Ethanone were evaluated using various computational models.

Table 2: Drug-Like Properties Based on Lipinski's Rule

DescriptorValue
Molecular Weight (MW)369.87 g/mol
Log P3.42
Hydrogen Bond Donors (HBD)2
Hydrogen Bond Acceptors (HBA)4
Topological Polar Surface Area (TPSA)86.49 Ų

These parameters suggest that Ethanone has favorable characteristics for oral bioavailability and permeability.

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